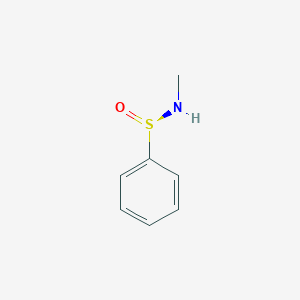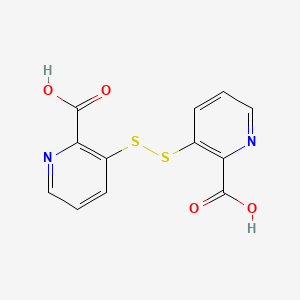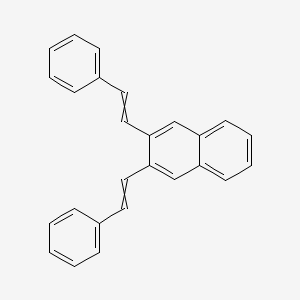
2,3-Bis(2-phenylethenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(2-phenylethenyl)naphthalene is an organic compound with the molecular formula C({28})H({20}). It consists of a naphthalene core substituted with two phenylethenyl groups at the 2 and 3 positions. This compound is known for its unique photophysical properties and has been studied for various applications in materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2-phenylethenyl)naphthalene typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the starting materials are 2,3-diformylnaphthalene and benzyltriphenylphosphonium chloride. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(2-phenylethenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Hydrogenation using catalysts such as palladium on carbon can reduce the phenylethenyl groups to phenylethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: 2,3-Bis(2-phenylethyl)naphthalene.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
2,3-Bis(2-phenylethenyl)naphthalene has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Studied for its photophysical properties, making it a candidate for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine:
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis(2-phenylethenyl)naphthalene in its applications is primarily related to its electronic structure. The conjugated system of the naphthalene core and phenylethenyl groups allows for efficient absorption and emission of light, making it useful in optoelectronic devices. Additionally, its ability to undergo various chemical reactions enables its use as a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(2-phenylethenyl)benzene: Similar structure but with a benzene core instead of naphthalene.
1,5-Bis(2-phenylethenyl)naphthalene: Similar structure but with phenylethenyl groups at different positions on the naphthalene core.
Uniqueness
2,3-Bis(2-phenylethenyl)naphthalene is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct photophysical properties. This makes it particularly suitable for applications in materials science and organic electronics, where precise control over electronic properties is crucial.
Propriétés
Numéro CAS |
23833-81-0 |
|---|---|
Formule moléculaire |
C26H20 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2,3-bis(2-phenylethenyl)naphthalene |
InChI |
InChI=1S/C26H20/c1-3-9-21(10-4-1)15-17-25-19-23-13-7-8-14-24(23)20-26(25)18-16-22-11-5-2-6-12-22/h1-20H |
Clé InChI |
QDGICJYYIKEPFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3C=C2C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
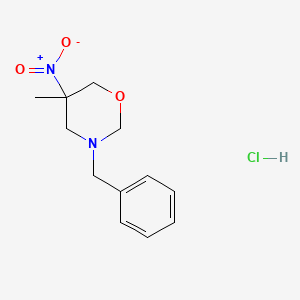
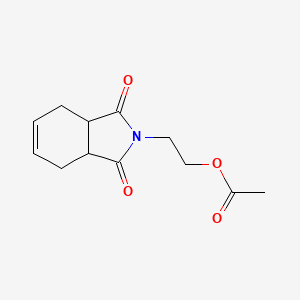
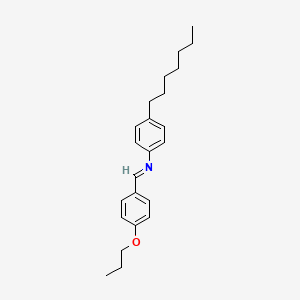

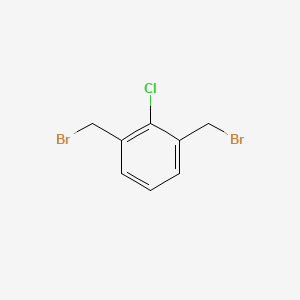
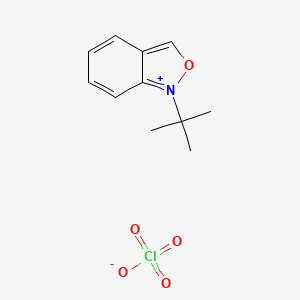

![methyl N-[(E)-hydrazinylidenemethyl]carbamate](/img/structure/B14695336.png)

